N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide
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Overview
Description
N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide is a complex organic compound that combines elements of purine and indole structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the purine and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include chlorinating agents, coupling reagents like EDCI or DCC, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group on the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-hydroxy-1H-indol-1-yl)ethyl]glycinamide
- N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methyl-1H-indol-1-yl)ethyl]glycinamide
Uniqueness
N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide is unique due to the presence of both a chloro-substituted purine and a methoxy-substituted indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18ClN7O2 |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H18ClN7O2/c1-28-12-2-3-13-11(8-12)4-6-26(13)7-5-20-14(27)9-21-16-15-17(23-10-22-15)25-18(19)24-16/h2-4,6,8,10H,5,7,9H2,1H3,(H,20,27)(H2,21,22,23,24,25) |
InChI Key |
IESJFRXFCPFUHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
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